Minecoside
Overview
Description
Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C25H30O13, and it has a molar mass of 538.5 g/mol .
Mechanism of Action
Target of Action
Minecoside primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) and CXC Chemokine Receptor 4 (CXCR4) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. CXCR4 is a specific receptor for stromal cell-derived factor-1 (SDF-1), also known as CXC chemokine ligand 12 (CXCL12), and plays a significant role in chemotaxis and cancer metastasis.
Mode of Action
This compound interacts with its targets by inhibiting their activation. It inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner . This inhibition blocks the nuclear translocation of STAT3 and suppresses STAT3-DNA binding . This compound also downregulates the expression of CXCR4, thereby inhibiting CXCL12-induced invasion .
Biochemical Pathways
This compound affects the STAT3 signaling pathway. By inhibiting the activation of STAT3, it downregulates the STAT3-mediated expression of proteins such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 . These proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.
Pharmacokinetics
A study has reported the pharmacokinetics of iridoids, a class of compounds to which this compound belongs
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of caspase-dependent apoptosis in cancer cells . By inhibiting the activation of STAT3 and downregulating the expression of CXCR4, this compound potently inhibits cancer metastasis and promotes apoptotic progression .
Biochemical Analysis
Biochemical Properties
Minecoside interacts with several key biomolecules, including enzymes and proteins. It is known to suppress the activation of STAT3, a signal transducer and activator of transcription . Additionally, this compound decreases the expression of CXCR4, a chemokine receptor involved in cell migration and cancer metastasis . These interactions play a crucial role in biochemical reactions, particularly in the context of cancer progression and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, this compound inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner, which in turn downregulates the STAT3-mediated expression of proteins such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 . This leads to the promotion of caspase-dependent apoptosis in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the nuclear translocation of STAT3 and suppresses STAT3-DNA binding . This inhibition of the STAT3 signaling pathway is a key mechanism through which this compound exerts its anticancer activity .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions
Minecoside can be synthesized through a series of chemical reactions involving the glycosylation of iridoid aglycones. The synthesis typically involves the following steps:
Glycosylation: The iridoid aglycone is reacted with a glycosyl donor in the presence of a catalyst to form the glycoside bond.
Purification: The resulting glycoside is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification. The extraction process typically includes:
Plant Material Collection: Harvesting the plant species containing this compound.
Extraction: Using solvents such as methanol or ethanol to extract this compound from the plant material.
Purification: Employing techniques like column chromatography to purify the extracted this compound.
Chemical Reactions Analysis
Types of Reactions
Minecoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid glycosides .
Scientific Research Applications
Minecoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological assays.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the metastasis of breast and colorectal cancer cells by downregulating CXC chemokine receptor 4 expression
Industry: Utilized in the development of nutraceuticals and natural product-based pharmaceuticals.
Comparison with Similar Compounds
Minecoside is unique compared to other iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Verproside: Another iridoid glycoside with similar antioxidant properties.
Sweroside: Known for its anti-inflammatory and osteoblast generation effects.
Catalpol: Exhibits neuroprotective and anti-inflammatory activities.
This compound stands out due to its potent anticancer properties and its ability to inhibit cancer metastasis through the downregulation of CXC chemokine receptor 4 expression .
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHPZILMPIMIY-GGKKSNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345776 | |
Record name | Minecoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51005-44-8 | |
Record name | Minecoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51005-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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